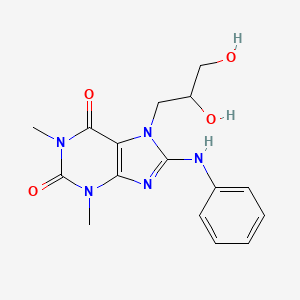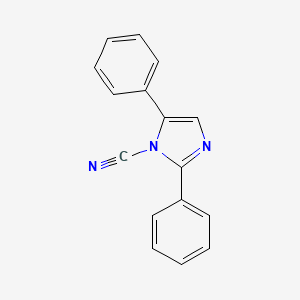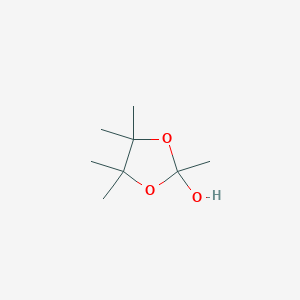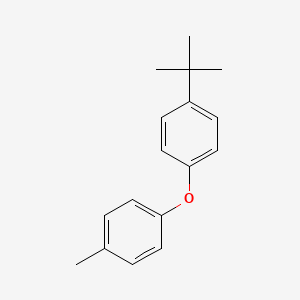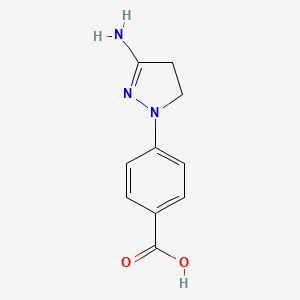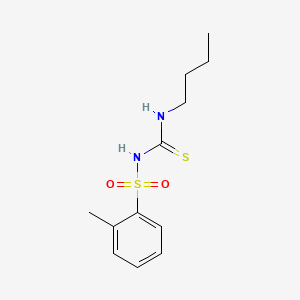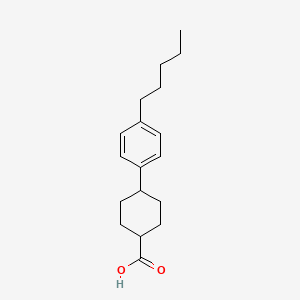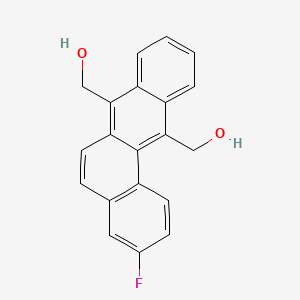
Benz(a)anthracene-7,12-dimethanol, 7-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-dimethanol, 7-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxymethyl groups at the 7th and 12th positions and a fluorine atom at the 7th position. Benz(a)anthracene derivatives are known for their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 7-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of benz(a)anthracene followed by the introduction of hydroxymethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination. Subsequent steps involve the use of formaldehyde and a catalyst to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups to carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxymethyl groups to methyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Benz(a)anthracene-7,12-dicarboxylic acid, 7-fluoro-
Reduction: Benz(a)anthracene-7,12-dimethyl, 7-fluoro-
Substitution: Benz(a)anthracene-7,12-dimethanol derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Benz(a)anthracene-7,12-dimethanol, 7-fluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer cells.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 7-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include the modulation of signal transduction and gene expression, particularly in cancer cells where it may inhibit proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene-7,12-dimethyl-
- Benz(a)anthracene-7,12-dicarboxylic acid
- Benz(a)anthracene-7,12-dimethanol
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 7-fluoro- is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated counterparts. This fluorine atom enhances the compound’s stability and can improve its binding affinity to specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
78971-87-6 |
|---|---|
Molecular Formula |
C20H15FO2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
[3-fluoro-12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H15FO2/c21-13-6-8-14-12(9-13)5-7-17-18(10-22)15-3-1-2-4-16(15)19(11-23)20(14)17/h1-9,22-23H,10-11H2 |
InChI Key |
JIJRMSVQWIUMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


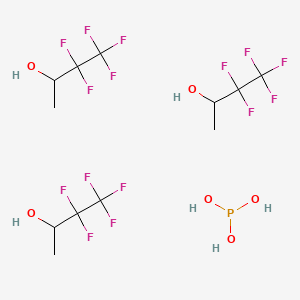


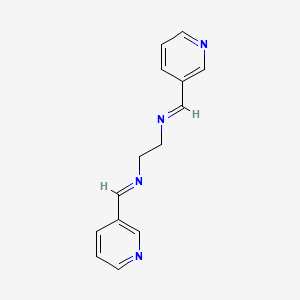
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
